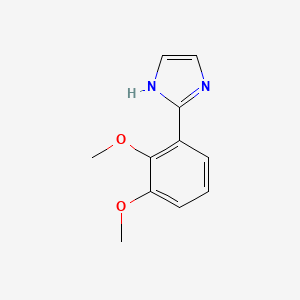

2-(2,3-Dimethoxyphenyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

2-(2,3-dimethoxyphenyl)-1H-imidazole |

InChI |

InChI=1S/C11H12N2O2/c1-14-9-5-3-4-8(10(9)15-2)11-12-6-7-13-11/h3-7H,1-2H3,(H,12,13) |

InChI Key |

HUFJRJMDCLGVIX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=NC=CN2 |

Origin of Product |

United States |

Synthetic Strategies for 2 2,3 Dimethoxyphenyl Imidazole and Its Derivatives

Direct Synthesis Approaches to the Imidazole (B134444) Core

The formation of the 2-(2,3-dimethoxyphenyl)imidazole core is central to the synthesis of this class of compounds. Several classical and modern synthetic methods are employed, primarily involving condensation and cyclization reactions.

Condensation Reactions with 2,3-Dimethoxybenzaldehyde (B126229) Precursors

A prominent and widely utilized method for the synthesis of 2-substituted imidazoles is the Debus-Radziszewski reaction. wikipedia.org This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org In the context of this compound, 2,3-dimethoxybenzaldehyde serves as the aldehyde component. The reaction proceeds in two conceptual stages: the initial formation of a diimine from the dicarbonyl compound and ammonia, followed by condensation with the aldehyde. wikipedia.org This approach is valued for its use of readily available starting materials.

Another significant condensation strategy is the reaction of amidines with α-halo ketones. orgsyn.org Amidines can be prepared from nitriles, and their subsequent condensation with an α-halo ketone provides a direct route to 2,4-disubstituted imidazoles. orgsyn.org While various solvents have been explored for this reaction, mixed organic/aqueous media have shown promise, as the rate of condensation can be faster than the decomposition of the α-bromo ketone in water. orgsyn.org

The van Leusen imidazole synthesis offers another versatile route, utilizing tosylmethylisocyanide (TosMIC) as a key reagent. mdpi.com This method often involves the in-situ formation of an imine from an aldehyde and an amine, which then reacts with TosMIC in the presence of a base like potassium carbonate to form the imidazole ring. mdpi.com This strategy has been successfully applied to the synthesis of a wide array of imidazole-containing medicinal small molecules. mdpi.com

Oxidative Cyclization Methodologies

Oxidative cyclization presents an alternative pathway to the imidazole core. These methods often involve the formation of carbon-nitrogen bonds under oxidative conditions. For instance, the iodine-mediated oxidative [4+1] cyclization of enamines with an aminating reagent can yield substituted imidazoles. organic-chemistry.org Similarly, copper-catalyzed [3+2] cycloaddition reactions using oxygen as an oxidant provide a regioselective synthesis of multisubstituted imidazoles. organic-chemistry.org

While not specific to this compound in the provided context, the synthesis of phenanthro-imidazole derivatives has been achieved through the refluxing of 9,10-phenanthrenequinone, a benzaldehyde (B42025) (such as 3,4-dimethoxybenzaldehyde), ammonium (B1175870) acetate, and a catalytic amount of Ceric Ammonium Nitrate in ethanol. tandfonline.com This indicates the potential applicability of oxidative conditions in the synthesis of related imidazole structures.

Derivatization of the Imidazole Nitrogen and Carbon Positions

Once the this compound core is established, further structural diversity can be achieved through derivatization at various positions on the imidazole ring.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazole ring are nucleophilic and can readily undergo alkylation and acylation reactions. N-alkylation is a common strategy to introduce various substituents, and studies have shown that the biological activity of imidazole derivatives can be influenced by the length of the alkyl chain. nih.gov For example, the antibacterial effects of 1-alkylimidazole derivatives have been observed to increase with the number of carbons in the alkyl chain up to nine carbons. nih.gov

N-acylation, the introduction of an acyl group onto the imidazole nitrogen, is another important modification. The reaction of imidazolidine-2-thione with various acyl chlorides has been shown to yield mono- or di-acylated products, with the outcome being dependent on the nature of the acyl chloride. nih.gov

Substitution Reactions at the C-4 and C-5 Positions of the Imidazole Ring (e.g., aminomethylation)

The carbon atoms at the C-4 and C-5 positions of the imidazole ring are also amenable to substitution, allowing for the introduction of a wide range of functional groups. A notable example is the synthesis of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues. nih.gov This highlights the ability to introduce aminomethyl groups at the C-4 position, which can be crucial for modulating biological activity. nih.gov

Furthermore, a general method for preparing 4,5-dimagnesioimidazoles has been developed. acs.org This involves treating N-protected-2-substituted-4,5-diiodoimidazoles with i-PrMgCl. The resulting vicinal dianions can then react with various electrophiles to yield 4,5-disubstituted imidazoles, offering a powerful tool for functionalization at these positions. acs.org

Modifications on the Dimethoxyphenyl Moiety

In addition to modifying the imidazole ring, alterations to the 2,3-dimethoxyphenyl group can also be performed to fine-tune the properties of the molecule. A study on the synthesis of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues demonstrated the preparation of a derivative with a bromine atom on the dimethoxyphenyl ring, specifically 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole. nih.gov This indicates that electrophilic aromatic substitution reactions can be carried out on the dimethoxyphenyl ring to introduce substituents that can influence receptor binding affinity and selectivity. nih.gov

Halogenation and Other Electrophilic Aromatic Substitutions

The imidazole ring is susceptible to electrophilic attack, primarily at the 4 and 5-positions. globalresearchonline.net This reactivity allows for the introduction of various functional groups, including halogens, onto the imidazole core.

Halogenation:

The introduction of halogen atoms (F, Cl, Br, I) to the imidazole ring can be achieved through various halogenating agents. The reactivity of the imidazole ring towards electrophilic substitution is greater than that of other five-membered heterocyclic compounds like pyrazole (B372694) or thiazole. globalresearchonline.net The process of halogenation can occur through different mechanisms, including the potential formation of N-halogenated intermediates that rearrange to the C-halogenated products. csic.es While direct halogenation of the imidazole ring is common, methods involving the halogenation of imidazole N-oxides have also been developed to access 2-haloimidazoles. researchgate.net

Common halogenating agents include:

Alkali metal or alkaline earth metal hypohalites (e.g., sodium hypochlorite, calcium hypobromite) in the presence of a phase-transfer catalyst. google.com

N-Halosuccinimides (NCS, NBS, NIS) are also effective reagents for the regioselective halogenation of imidazoles.

The reaction conditions, such as solvent and temperature, can influence the regioselectivity of the halogenation, leading to mono-, di-, or tri-halogenated products. google.com These halogenated imidazoles serve as versatile intermediates for further functionalization through cross-coupling reactions.

Other Electrophilic Aromatic Substitutions:

Besides halogenation, the imidazole ring can undergo other electrophilic aromatic substitution reactions. These reactions are characteristic of aromatic systems and allow for the introduction of a variety of substituents. youtube.com The electron-rich nature of the imidazole ring facilitates these substitutions. nih.gov

Examples of other electrophilic substitutions include:

Nitration: Introduction of a nitro group (-NO2).

Sulfonation: Introduction of a sulfonic acid group (-SO3H). lkouniv.ac.in

Friedel-Crafts Acylation: Introduction of an acyl group (-COR). lkouniv.ac.in

The specific conditions for these reactions, such as the choice of reagent and catalyst, are crucial for achieving the desired substitution pattern and avoiding side reactions. The presence of the 2,3-dimethoxyphenyl group at the 2-position of the imidazole will influence the regioselectivity of these electrophilic substitutions on the imidazole ring.

Catalytic Methods in Imidazole Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules like this compound and its derivatives.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential for the synthesis and functionalization of the imidazole scaffold. researchgate.net These reactions often involve palladium, copper, or other transition metal catalysts.

Key Metal-Catalyzed Reactions in Imidazole Synthesis:

| Reaction Name | Description | Metal Catalyst |

| Suzuki-Miyaura Coupling | Couples an organoboron compound with an organic halide or triflate. Useful for aryl-aryl bond formation. | Palladium (Pd) |

| Heck Reaction | Couples an unsaturated halide with an alkene. | Palladium (Pd) |

| Sonogashira Coupling | Couples a terminal alkyne with an aryl or vinyl halide. | Palladium (Pd) and Copper (Cu) |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl halide or triflate and an amine. | Palladium (Pd) |

| Ullmann Condensation | Couples two aryl halides, often used for diaryl ether or diarylamine synthesis. | Copper (Cu) |

These reactions can be employed to introduce the 2,3-dimethoxyphenyl group onto a pre-formed imidazole ring or to construct the imidazole ring itself from appropriately functionalized precursors. For instance, a halogenated imidazole derivative can be coupled with 2,3-dimethoxyphenylboronic acid via a Suzuki-Miyaura reaction.

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.comyoutube.com These principles are increasingly being applied to the synthesis of imidazoles to create more environmentally friendly and sustainable methods. researchgate.net

Application of Green Chemistry Principles in Imidazole Synthesis:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives is a key aspect of green synthesis. nih.gov

Catalysis: The use of catalysts, especially those that are recyclable and highly efficient, minimizes waste by allowing for reactions to be carried out with smaller amounts of reagents. youtube.com

Energy Efficiency: Microwave-assisted and ultrasound-promoted syntheses can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes the formation of by-products and waste. youtube.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources instead of depletable fossil fuels is a long-term goal of green chemistry. youtube.com

Several green synthetic methods for imidazoles have been reported, including multicomponent reactions in water, solvent-free reactions, and the use of solid-supported catalysts that can be easily recovered and reused. mdpi.comnih.gov

Stereochemical Considerations in Synthesis

When the synthesis of this compound derivatives leads to the formation of chiral centers, stereochemical control becomes a critical aspect of the synthetic strategy.

Chirality can arise in imidazole derivatives if, for example, a substituent on the imidazole ring or on the 2,3-dimethoxyphenyl group contains a stereocenter. The antifungal drug ketoconazole (B1673606), for instance, is a racemic mixture of two enantiomers, highlighting the importance of stereochemistry in the biological activity of imidazole-containing compounds. wikipedia.org

Strategies for Stereochemical Control:

Use of Chiral Starting Materials: Employing enantiomerically pure starting materials is a common strategy to ensure the stereochemical integrity of the final product.

Asymmetric Catalysis: The use of chiral catalysts can induce stereoselectivity in a reaction, leading to the preferential formation of one enantiomer or diastereomer over another.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.

Resolution: If a racemic mixture is formed, it can be separated into its individual enantiomers through techniques such as chiral chromatography or crystallization with a chiral resolving agent.

The stereochemistry of functionalized azoles is a complex area, and understanding the factors that determine the structural features and relative stability of different stereoisomers is crucial for designing effective synthetic routes. researchgate.net

Advanced Spectroscopic Characterization and Structural Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of 2-(2,3-dimethoxyphenyl)imidazole. By analyzing the chemical shifts, splitting patterns, and correlations in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be deduced. researchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number and environment of protons in the molecule. In a typical spectrum, the protons of the imidazole (B134444) ring appear at distinct chemical shifts. The N-H proton of the imidazole ring often appears as a broad singlet, with its chemical shift being concentration-dependent. researchgate.net The protons on the dimethoxyphenyl ring exhibit characteristic aromatic signals, with their specific chemical shifts and coupling patterns determined by their positions relative to the methoxy (B1213986) groups and the imidazole substituent. The methoxy group protons typically appear as sharp singlets in the upfield region of the spectrum.

Interactive Data Table: ¹H NMR Data for this compound and Related Structures

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

| 2-(Aryl)-4,5-diphenyl-1H-imidazoles | Imidazole N-H | Variable (broad singlet) | - | researchgate.net |

| Imidazole | H2 | 7.47 (triplet) | Dilute Solution | researchgate.net |

| Imidazole | H4, H5 | 7.70 (doublet) | Dilute Solution | researchgate.net |

| 2-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazole | Aromatic & Imidazole Protons | - | Acetone + DMSO-d6 / Acetone + D2O | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the imidazole ring and the dimethoxyphenyl ring are indicative of their electronic environment. The carbon attached to the two nitrogen atoms in the imidazole ring (C2) typically appears at a downfield chemical shift. The carbons of the dimethoxyphenyl ring show signals in the aromatic region, with the carbons bearing methoxy groups exhibiting characteristic shifts. The methoxy carbons themselves appear at higher field. mdpi.com

Interactive Data Table: ¹³C NMR Data for this compound and Related Structures

| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |

| 2-(p-tolyl)-1H-imidazole | - | 152.5, 140.9, 138.4, 134.8, 130.4, 120.2, 21.2 | CDCl3 | rsc.org |

| 2-(4-methoxyphenyl)-1H-imidazole | - | 159.7, 151.9, 140.8, 130.4, 122.0, 115.0, 55.8 | CDCl3 | rsc.org |

| Imidazole | C5, C6 | 123.422 | D2O | bmrb.io |

| Imidazole | C7 | 137.769 | D2O | bmrb.io |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. Key characteristic absorptions include the N-H stretching vibration of the imidazole ring, which typically appears as a broad band. Aromatic C-H stretching vibrations are also observed, along with C=C and C=N stretching vibrations within the aromatic and imidazole rings. The presence of the methoxy groups is confirmed by characteristic C-O stretching bands.

Interactive Data Table: Characteristic IR Absorptions for Imidazole Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Imidazole N-H | Stretching | 3437 | researchgate.net |

| Aromatic C-H | Stretching | 3053 | researchgate.net |

| C=N | Stretching | 1681 | researchgate.net |

| C=C | Stretching | 1599, 1489 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the fragmentation pattern of this compound. The mass spectrum typically shows a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller charged fragments, can provide further structural information and confirmation. For instance, cleavage of the methoxy groups or fragmentation of the imidazole ring can lead to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The UV-Vis spectrum shows absorption bands at specific wavelengths, which correspond to the energy required to promote electrons from the ground state to higher energy excited states. The position and intensity of these absorption bands are characteristic of the conjugated π-electron system of the dimethoxyphenyl and imidazole rings. The solvent can influence the position of the absorption maxima. semanticscholar.org

Interactive Data Table: UV-Vis Absorption Data for Imidazole Derivatives

| Compound/Condition | Soret Maximum (nm) | Note | Reference |

| Imidazole-bound XplA | 421 | Partially imidazole-bound enzyme form. | researchgate.net |

| Imidazole-free XplA | 417 | Imidazole-free enzyme form after dialysis. | researchgate.net |

Single-Crystal X-ray Diffraction (SXRD) for Three-Dimensional Structure Determination

Following a comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no specific single-crystal X-ray diffraction (SXRD) data for the compound this compound was found. The search included queries for its crystal structure, unit cell parameters, and intermolecular interactions.

While crystallographic data exists for structurally related compounds, such as 2-(3,4-Dimethoxyphenyl)-1H-Phenanthro[9,10-d] Imidazole and various other substituted imidazoles, this information is not directly applicable to the specific isomeric and structural features of this compound. The precise substitution pattern on the phenyl ring significantly influences the molecule's conformation, crystal packing, and the nature of its intermolecular interactions.

Therefore, without experimental SXRD data for the target compound, a detailed analysis of its three-dimensional structure, crystal packing, unit cell parameters, and specific intermolecular interactions, such as hydrogen bonding and π-π stacking, cannot be provided at this time. The generation of such an analysis would require either the successful crystallization of this compound and subsequent SXRD analysis or a dedicated computational modeling study.

Crystal Packing and Unit Cell Parameters

Information regarding the crystal packing and unit cell parameters for this compound is not available in the public domain.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking Interactions)

A detailed analysis of the intermolecular interactions for this compound is not possible without its determined crystal structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study imidazole (B134444) derivatives, providing valuable insights into their chemical reactivity and physical properties. nih.govresearchgate.netresearchgate.net

The electronic structure of a molecule dictates its fundamental chemical and physical properties. DFT calculations allow for the detailed analysis of molecular orbitals and electrostatic potential, which are crucial for understanding the reactivity and intermolecular interactions of 2-(2,3-dimethoxyphenyl)imidazole.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. wpmucdn.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. wpmucdn.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For imidazole derivatives, the distribution of HOMO and LUMO orbitals often indicates the regions of the molecule most likely to be involved in charge transfer processes. nih.gov

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It helps to identify the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. In MEP maps, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are often associated with negative potential, highlighting their role as potential hydrogen bond acceptors. nih.govresearchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. wpmucdn.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. wpmucdn.com |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution. | Identifies electrophilic and nucleophilic sites. nih.govresearchgate.net |

DFT calculations are a valuable tool for predicting spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. nih.govresearchgate.net By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of the vibrational modes and electronic environment of the molecule. nih.govresearchgate.net For instance, the calculated vibrational frequencies of imidazole derivatives have shown good agreement with experimental FT-IR and FT-Raman spectra, aiding in the assignment of complex vibrational bands. nih.gov Similarly, theoretical calculations of 1H and 13C NMR chemical shifts can be correlated with experimental spectra to validate the optimized molecular geometry. researchgate.netresearchgate.net

Natural Population Analysis (NPA): NPA is a method used to calculate the atomic charges and electron distribution within a molecule. This analysis provides a more accurate representation of the electron density compared to other methods like Mulliken population analysis. nih.gov NPA helps in understanding the charge transfer within the molecule and the nature of chemical bonds. nih.govresearchgate.net

Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govnih.gov It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules in the crystal. nih.gov The Hirshfeld surface and the associated 2D fingerprint plots provide detailed information about the types and relative importance of intermolecular contacts, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing. nih.govnih.gov For imidazole derivatives, Hirshfeld surface analysis can reveal the significance of C-H···N, N-H···O, and other interactions in stabilizing the crystal structure. nih.gov

The reorganization energy (λ) is a critical parameter in Marcus theory of electron transfer, quantifying the energy required for the geometric and electronic relaxation of a molecule and its surrounding environment upon charge transfer. rsc.orgresearchgate.net It is a key factor determining the charge transport properties of organic materials. researchgate.netresearchgate.neticm.edu.pl The total reorganization energy is composed of two components: the internal reorganization energy (λ_int), which arises from the relaxation of the molecular geometry, and the external reorganization energy (λ_ext), which is associated with the polarization of the surrounding medium. nih.gov

DFT calculations can be employed to estimate the reorganization energies for both hole (λ_h) and electron (λ_e) transport. researchgate.neticm.edu.pl Lower reorganization energy values are desirable for efficient charge transport, as they lead to higher charge mobility. rsc.orgicm.edu.pl Studies on imidazole-based compounds have utilized DFT to calculate these energies and predict their potential as charge transport materials in organic electronic devices. researchgate.netresearchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or a nucleic acid. nih.govnih.govresearchgate.net This method is instrumental in drug discovery and development for understanding the mechanism of action of potential therapeutic agents. nih.govnih.gov

Molecular docking simulations can predict the binding affinity, typically expressed as a binding energy or score, and the specific interactions between a ligand and the active site of a receptor. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For imidazole derivatives, which are known to possess a wide range of biological activities, molecular docking studies have been crucial in identifying potential protein targets and elucidating the key interactions responsible for their therapeutic effects. nih.govnih.govresearchgate.net The results of these studies can guide the design and synthesis of new, more potent analogs. nih.gov

| Computational Method | Property Investigated | Information Gained |

|---|---|---|

| DFT: Frontier Molecular Orbitals (HOMO/LUMO) | Electronic properties, reactivity | Electron-donating/accepting ability, kinetic stability. wpmucdn.comyoutube.com |

| DFT: Molecular Electrostatic Potential (MEP) | Charge distribution | Identification of electrophilic and nucleophilic sites. nih.govresearchgate.net |

| DFT: Spectroscopic Predictions | Vibrational and NMR spectra | Structural confirmation and spectral assignment. nih.govresearchgate.net |

| Natural Population Analysis (NPA) | Atomic charges, electron distribution | Intramolecular charge transfer, bond character. nih.govresearchgate.net |

| Hirshfeld Surface Analysis | Intermolecular interactions in crystals | Crystal packing, hydrogen bonding patterns. nih.govnih.gov |

| DFT: Reorganization Energy | Charge transport properties | Prediction of hole and electron mobility. researchgate.neticm.edu.pl |

| Molecular Docking | Ligand-receptor interactions | Binding affinity, binding mode, potential biological targets. nih.govnih.govresearchgate.net |

Identification of Key Amino Acid Residues for Ligand Interaction

Computational docking and molecular dynamics simulations are pivotal in identifying the specific amino acid residues that are crucial for the interaction between a ligand and its target protein. For imidazole-containing compounds, which often target enzymes like kinases and proteases, certain types of interactions are consistently observed. researchgate.netnih.gov

Studies on various imidazole derivatives that act as enzyme inhibitors have highlighted the importance of several key amino acid residues in the binding pocket. ajchem-a.com These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-pi stacking. The nitrogen atoms in the imidazole ring are capable of acting as hydrogen bond acceptors, while the ring itself can participate in hydrophobic and aromatic interactions. researchgate.netnih.gov

In the context of a target protein's active site, the following amino acid residues are frequently implicated in binding with imidazole-based ligands:

Hydrogen Bonding: The imidazole nitrogen atoms can form hydrogen bonds with the side chains or backbones of amino acids such as Histidine (His), Serine (Ser), and Threonine (Thr). For instance, in studies of imidazolo-triazole hydroxamic acid derivatives, Histidine at position 146 (HIS 146) was identified as a common interacting residue. ajchem-a.com

Hydrophobic and Aromatic Interactions: The phenyl ring of the imidazole derivative, as well as the dimethoxyphenyl group of this compound, can engage in hydrophobic interactions with nonpolar residues like Leucine (Leu), Isoleucine (Ile), Valine (Val), and Alanine (Ala). nih.gov Furthermore, pi-pi stacking interactions can occur with aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). ajchem-a.com For example, Phenylalanine residues at positions 155 and 210 (PHE 155, PHE 210) have been noted for their interactions with imidazole-based compounds. ajchem-a.com

Table 1: Potential Key Amino Acid Residues for Ligand Interaction

| Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Histidine (His), Serine (Ser), Threonine (Thr) |

| Hydrophobic Interactions | Leucine (Leu), Isoleucine (Ile), Valine (Val), Alanine (Ala) |

| Aromatic (pi-pi) Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Biological Activities

For classes of compounds that include imidazole derivatives, various QSAR models have been developed to predict their therapeutic activities, such as anticancer or antimicrobial effects. nih.govjapsonline.com These models are built using a training set of molecules with known activities and then validated using an external test set. nih.gov

The quality of a QSAR model is assessed by several statistical parameters:

Coefficient of determination (R²): This value indicates how well the model fits the training data. For a robust model, R² is typically high. A study on thiazolidine (B150603) 4-one derivatives reported an R² of 0.9092 for their predictive model. nih.gov

Cross-validation coefficient (Q²): This parameter assesses the predictive power of the model through internal validation.

External validation (R²_test): This measures the model's ability to predict the activity of an independent set of compounds.

Identification of Structural Descriptors Influencing Activity

QSAR studies identify key molecular descriptors that influence the biological activity of the compounds. biolscigroup.us These descriptors can be categorized as electronic, steric, hydrophobic, or topological.

For imidazole and benzimidazole (B57391) derivatives, several types of descriptors have been found to be significant: nih.govbiolscigroup.us

Topological Descriptors: These describe the connectivity and shape of the molecule. Descriptors like the Balaban J index and Geary autocorrelation of topological structure (GATS4se) have been shown to correlate with the antifungal activity of gemini (B1671429) imidazolium (B1220033) surfactants. japsonline.com

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the dipole moment. biolscigroup.us The distribution of charges on the atoms is also a critical factor.

Table 2: Examples of Structural Descriptors in QSAR Models for Imidazole Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Topological | Balaban J index | Molecular shape and branching |

| Electronic | Energy of HOMO (EHOMO) | Electron-donating ability |

| Steric | Molecular Volume | Fit within a receptor binding pocket |

| Physicochemical | Dipole Moment | Polarity and intermolecular interactions |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics simulations provide insights into the movement of atoms and molecules over time, allowing for the assessment of the stability of a ligand-protein complex and the dynamics of their interaction. nih.gov

For imidazole derivatives, MD simulations have been used to study their binding to various protein targets. ajchem-a.comscielo.br A key aspect of these simulations is to monitor the Root Mean Square Deviation (RMSD) of the ligand and protein over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. For example, MD simulations of imidazolo-triazole hydroxamic acid derivatives bound to their target receptor showed average RMSD values ranging from 1.62 Å to 2.69 Å, indicating stable binding. ajchem-a.com

MD simulations can also reveal the persistence of key interactions, such as hydrogen bonds, throughout the simulation. The number and duration of hydrogen bonds between the ligand and specific amino acid residues can be quantified, providing a dynamic view of the binding. Studies on imidazole derivatives have shown that the most active compounds often maintain a stable network of hydrogen bonds with their target. scielo.br The flexibility of different parts of the protein upon ligand binding can also be analyzed through the Root Mean Square Fluctuation (RMSF) of individual residues.

Coordination Chemistry of 2 2,3 Dimethoxyphenyl Imidazole and Its Analogues

Design and Synthesis of Imidazole-Based Ligands for Metal Complexation

The design and synthesis of imidazole-based ligands are pivotal for tailoring the properties of the resulting metal complexes. The synthesis of these ligands often involves the condensation reaction of a substituted aldehyde with an amine. For instance, the reaction of 1-(3-aminopropyl)imidazole (B109541) with imidazole-2-carboxaldehyde in dry methanol (B129727) can yield an imidazole (B134444) Schiff base ligand. maynoothuniversity.ie This modular approach allows for the introduction of various functional groups onto the imidazole scaffold, thereby influencing the electronic and steric properties of the ligand and, consequently, the coordination geometry and reactivity of the metal complex.

The synthesis of 2-(2,3-dimethoxyphenyl)imidazole itself can be achieved through established organic synthesis routes. One common method involves the reaction of 2,3-dimethoxybenzaldehyde (B126229) with a suitable ammonia (B1221849) source and a glyoxal (B1671930) equivalent under conditions that favor imidazole ring formation. Another approach involves the condensation of an appropriate diamine with a diketone, followed by oxidation. More contemporary, environmentally friendly methods for creating related structures like diarylamines utilize a one-pot strategy starting from aromatic aldehydes and amines, proceeding through imine formation, oxidative rearrangement, and a final deformylation step. acs.org

The strategic placement of substituents, such as the dimethoxyphenyl group in this compound, is crucial. The methoxy (B1213986) groups can influence the ligand's electron-donating ability and introduce steric bulk, which can be used to control the coordination environment around a metal center. The synthesis of various imidazole derivatives, including those with different substituents, allows for a systematic investigation of their coordination behavior and the properties of their metal complexes.

Formation of Metal-Ligand Complexes with Transition Metals

Imidazole derivatives, including this compound, readily form stable complexes with a variety of transition metals such as copper, zinc, iron, cobalt, nickel, and technetium. researchgate.netuomustansiriyah.edu.iqnih.gov The formation of these complexes typically involves the reaction of the imidazole-based ligand with a metal salt in a suitable solvent. ontosight.ai The imine nitrogen of the imidazole ring is the primary coordination site, acting as a sigma-donor ligand. wikipedia.org

The coordination environment can be further modified by introducing other coordinating groups into the ligand structure, creating multidentate ligands. For example, Schiff base ligands derived from imidazole can offer additional coordination sites, leading to the formation of more stable and structurally diverse metal complexes. maynoothuniversity.ie The synthesis of heteroleptic complexes, containing more than one type of ligand, is also a common strategy to fine-tune the properties of the metal center. rsc.org

| Metal Ion | Ligand | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Fe(II) | Imidazole | 6 | Octahedral | wikipedia.org |

| Co(II) | Imidazole | 6 | Octahedral | wikipedia.org |

| Ni(II) | Imidazole | 6 | Octahedral | wikipedia.org |

| Zn(II) | Imidazole | 6 | Octahedral | wikipedia.org |

| Cd(II) | Imidazole | 6 | Octahedral | wikipedia.org |

| Ru(II) | Imidazole | 6 | Octahedral | wikipedia.org |

| Ru(III) | Imidazole | 6 | Octahedral | wikipedia.org |

| Cu(II) | 2-Methylimidazole | - | Distorted Octahedral | mdpi.com |

| Cu(II) | 4-Methylimidazole | - | Square-Pyramidal | mdpi.com |

| Ni(II) | Tris(4-(1H-imidazol-1-yl)phenyl)amine (TIPA) and 2,5-thiophenedicarboxylic acid | 6 | Axially Compressed Octahedral | nih.gov |

The coordination modes and geometries of metal complexes with imidazole-based ligands are diverse and depend on several factors, including the nature of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. The imidazole ligand itself is a monodentate ligand, binding to the metal through the imine nitrogen. wikipedia.orgyoutube.com However, by incorporating other donor atoms, multidentate ligands can be created, leading to various coordination modes such as bidentate or tridentate chelation. youtube.com

The geometry around the metal center is also highly variable. Octahedral geometries are common, especially for hexacoordinate complexes with ligands like imidazole. wikipedia.orguomustansiriyah.edu.iqnih.gov Other observed geometries include square planar, tetrahedral, square-pyramidal, and distorted octahedral. mdpi.comnih.govresearchgate.net For instance, in a series of copper(II) methacrylate (B99206) complexes with imidazole derivatives, the geometry was found to be distorted octahedral for most complexes, but square-pyramidal for the complex with 4-methylimidazole. mdpi.com The use of bulky substituents on the imidazole ring, such as the 2-methyl group, can lead to steric hindrance and influence the resulting geometry. wikipedia.org

Advanced techniques such as X-ray crystallography, spectroscopy (FT-IR, UV-Vis), and computational methods like Density Functional Theory (DFT) are employed to elucidate the precise coordination modes and geometries of these complexes. researchgate.netrsc.orgresearchgate.net

The synthesis of specific metal complexes with imidazole-based ligands is well-documented in the literature. These syntheses often involve straightforward procedures, such as mixing the ligand and a metal salt in a suitable solvent. ontosight.ai For example, a series of copper(II) complexes with imidazole derivatives and methacrylate as a co-ligand were synthesized and characterized, revealing mononuclear structures with varying coordination geometries. mdpi.com

Characterization of these complexes is crucial for confirming their structure and purity. A combination of analytical techniques is typically employed. Elemental analysis provides the empirical formula of the complex. uomustansiriyah.edu.iq Spectroscopic methods such as FT-IR are used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the imidazole ring. nih.gov UV-Vis spectroscopy provides information about the electronic transitions within the complex and can help in determining the coordination geometry. uomustansiriyah.edu.iqnih.gov For paramagnetic complexes, magnetic susceptibility measurements can provide insights into the electronic structure of the metal ion. uomustansiriyah.edu.iq In many cases, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of the complex. rsc.orgnih.gov

| Complex | Synthesis Method | Key Characterization Techniques | Proposed Geometry | Reference |

|---|---|---|---|---|

| [Mn(L)Cl2] | Reaction of Mn(II) with an azo imidazole derivative ligand (L) | Elemental analysis, UV-vis, FT-IR, Magnetic susceptibility, Molar conductivity | Octahedral | uomustansiriyah.edu.iq |

| [Co(L)Cl2] | Reaction of Co(II) with an azo imidazole derivative ligand (L) | Elemental analysis, UV-vis, FT-IR, Magnetic susceptibility, Molar conductivity | Octahedral | uomustansiriyah.edu.iq |

| [Ni(L)Cl2] | Reaction of Ni(II) with an azo imidazole derivative ligand (L) | Elemental analysis, UV-vis, FT-IR, Magnetic susceptibility, Molar conductivity | Octahedral | uomustansiriyah.edu.iq |

| [Cu(L)Cl2] | Reaction of Cu(II) with an azo imidazole derivative ligand (L) | Elemental analysis, UV-vis, FT-IR, Magnetic susceptibility, Molar conductivity | Octahedral | uomustansiriyah.edu.iq |

| [Cu(methacrylate)2(2-methylimidazole)2] | Reaction of copper(II) methacrylate with 2-methylimidazole | Elemental analysis, FT-IR, UV-vis, Single-crystal X-ray diffraction | Distorted Octahedral | mdpi.com |

| [Cu(methacrylate)2(4-methylimidazole)2] | Reaction of copper(II) methacrylate with 4-methylimidazole | Elemental analysis, FT-IR, UV-vis, Single-crystal X-ray diffraction | Square-Pyramidal | mdpi.com |

| [TcO2(Im)4]Cl·2H2O | Reduction of Tc(VII) with thiourea (B124793) in the presence of imidazole | X-ray diffraction, Hirshfeld surface analysis | Distorted Octahedral | nih.gov |

Reactivity and Mechanistic Studies of Metal-Imidazole Complexes

The reactivity of metal-imidazole complexes is a rich and diverse field of study, with implications for catalysis and bioinorganic chemistry. The electronic and steric environment created by the imidazole ligand and any co-ligands plays a crucial role in dictating the reactivity of the metal center.

A significant area of research is the activation of dioxygen by metal complexes, a process central to many biological and industrial oxidation reactions. acs.org Metal-imidazole complexes, particularly those of iron and copper, are known to mimic the active sites of metalloenzymes that activate dioxygen. acs.orgnih.gov The general mechanism involves the binding of dioxygen to a reduced metal center to form a metal-superoxo or metal-peroxo intermediate. acs.org These intermediates can then undergo O-O bond cleavage to generate highly reactive high-valent metal-oxo species, which are potent oxidizing agents. acs.org

In the context of this compound, the presence of methoxy groups on the phenyl ring introduces the possibility of O-demethylation reactions. These reactions can be catalyzed by metal centers and are relevant to biological processes and organic synthesis. While specific studies on O-demethylation involving this compound complexes are not extensively detailed in the provided context, the general principles of metal-catalyzed aerobic oxidation suggest that such reactions are plausible. The reactivity of a coordinated ligand is often enhanced, and the metal center can facilitate electron transfer processes necessary for the cleavage of the O-methyl bond. For instance, the reactivity of coordinated azoaromatic ligands in dirhodium complexes with dioxygen leads to double arene hydroxylation, demonstrating the activation of the ligand for oxidation. rsc.org

The catalytic potential of metal-imidazole complexes is vast and has been explored in various chemical transformations. These complexes can function as catalysts due to the ability of the metal center to cycle between different oxidation states and to coordinate and activate substrates.

Metal-imidazole complexes have shown promise in a range of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation. For example, transition metal imidazole complexes are being investigated as catalysts for converting carbon dioxide into oxygen, which could have significant environmental applications. ontosight.ai The catalytic activity is often enhanced by the specific coordination environment provided by the imidazole ligand. For instance, in cooperative catalysis, an imidazole-based ligand can work in concert with a metal, such as silver, to enhance its catalytic activity in reactions like the cyclization of alkyne-tethered carboxylic acids. lookchem.com

Furthermore, metal complexes with Schiff base ligands derived from imidazoles have demonstrated catalytic activity. nih.gov The design of the ligand, including the introduction of specific functional groups, can be used to tune the catalytic properties of the complex for a desired reaction. The development of new metal-imidazole complexes continues to be an active area of research, with the aim of discovering more efficient and selective catalysts for a variety of chemical transformations. nih.gov

Exploration of Advanced Materials Science Applications

Electron Transport Materials in Organic Electronic Devices

In the field of organic electronics, particularly in devices like Organic Light-Emitting Diodes (OLEDs), the efficient transport of charge carriers (electrons and holes) is paramount for device performance. Organic molecules that facilitate the movement of electrons are known as electron transport materials (ETMs). nih.gov An ideal ETM should possess high electron mobility and a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to ensure efficient electron injection and transport. nih.gov

Imidazole (B134444) derivatives have been widely investigated for their electronic properties. The imidazole moiety can act as a core acceptor in the electron-transport process due to its electron-deficient five-membered ring structure. researchgate.net This characteristic makes imidazole-based compounds promising for use as ETMs in OLEDs. researchgate.net For instance, a study on the related compound 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole revealed its potential as an electron transport material. researchgate.net Similarly, derivatives of benzimidazole (B57391) and phenanthroimidazole have been extensively studied for their applications as blue emitters and phosphorescent hosts in OLEDs. researchgate.net

Charge carrier mobility is a critical parameter that quantifies how quickly an electron or hole can move through a material under the influence of an electric field. In organic materials, this mobility is influenced by several factors, including molecular packing in the solid state and the internal reorganization energy of the molecule. researchgate.net

Reorganization energy (λ) is the energy required for a molecule's geometry to relax after a charge is added (electron or hole). A lower reorganization energy generally leads to higher charge mobility. For a material to be an effective ETM, the electron reorganization energy (λe) should be low. researchgate.net

Computational studies using Density Functional Theory (DFT) are often employed to predict these properties. For example, the electron reorganization energy for 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole was calculated to be 0.373 eV. researchgate.net This relatively low value suggests that the molecule does not require significant energy to accommodate an extra electron, indicating its suitability as an electron transport material. researchgate.net Another related compound, 2-(2,3,4-trimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole, was investigated as a potential hole transport material. researchgate.net These findings on analogous structures suggest that 2-(2,3-Dimethoxyphenyl)imidazole could also possess favorable charge transport properties.

Table 1: Calculated Reorganization Energy for a Related Imidazole Derivative

| Compound | Electron Reorganization Energy (λe) | Potential Application | Source |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole | 0.373 eV | Electron Transport Material | researchgate.net |

Non-Linear Optical (NLO) Properties and Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in optoelectronics and photonics, including frequency mixing and optical switching. researchgate.netresearchgate.net Organic molecules, particularly those with donor-π-acceptor architectures, can exhibit significant NLO responses due to their large molecular hyperpolarizabilities. niscpr.res.in

The imidazole ring can act as an electron-accepting unit in such systems. The design of new organic NLO materials often involves modifying molecular structures to enhance these properties. researchgate.net

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Theoretical calculations, often using DFT methods, are a powerful tool for predicting the NLO behavior of new molecules. researchgate.netdtic.mil These computational predictions are typically compared to a standard NLO material, such as urea, for benchmarking.

For the related compound 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole, the static first hyperpolarizability was calculated to be 1.40023 x 10⁻³⁰ esu. researchgate.net This value is four times higher than that of urea, indicating a significant NLO response and marking it as a promising candidate for NLO applications. researchgate.net

Experimental validation of NLO properties is commonly performed using techniques like the Z-scan method. uobaghdad.edu.iqresearchgate.net This technique measures the intensity-dependent absorption (open-aperture Z-scan) and refraction (closed-aperture Z-scan) of a material, allowing for the determination of the nonlinear absorption coefficient (β) and the nonlinear refractive index (η₂). researchgate.net

Table 2: Calculated First Hyperpolarizability for a Related Imidazole Derivative

| Compound | Calculated First Hyperpolarizability (β) | Comparison Standard | Source |

|---|---|---|---|

| 2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole | 1.40023 x 10⁻³⁰ esu | 4x that of Urea | researchgate.net |

Luminescent Properties and Photophysical Applications

The inherent fluorescence of many imidazole derivatives makes them suitable for a range of photophysical applications, including as emitters in OLEDs and as fluorescent probes. researchgate.netrsc.orgnih.gov The luminescence properties, such as emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. researchgate.netrsc.org

The imidazole core is a key component in the fluorophores of many fluorescent proteins. nih.gov Synthetic imidazole-based fluorophores can exhibit a rich variety of optical properties, including sensitivity to solvent polarity and pH. researchgate.netnih.gov The emission spectra of imidazole derivatives can be significantly affected by the solvent, with bathochromic (red) shifts often observed in more polar solvents. researchgate.net This behavior is attributed to intermolecular interactions between the solvent molecules and the imidazole compound. researchgate.net

For example, studies on various methoxy-substituted phenylimidazole derivatives have shown that their absorption spectra are only slightly influenced by solvent polarity, whereas the luminescence spectra can be significantly affected. researchgate.net The introduction of electron-donating groups, such as the dimethoxy groups in this compound, can tune the photophysical properties. These properties are crucial for developing efficient deep-blue fluorescent materials, which are highly sought after for OLED displays. researchgate.netrsc.org

In Vitro and Preclinical Biological Activity Research

Receptor Binding and Affinity Studies

Dopamine (B1211576) Receptor Subtype Binding (D2, D3) Investigations

Research into the derivatives of 2-(2,3-dimethoxyphenyl)imidazole has revealed specific binding affinities for dopamine D2 and D3 receptors. In a study focused on a series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, their ability to bind to these receptor subtypes was evaluated through in vitro binding assays. nih.gov The findings indicated that while the imidazole (B134444) moiety itself did not substantially enhance selectivity for D3 receptors, certain modifications to the core structure led to notable affinities. nih.gov

One particular derivative, 2-(5-bromo-2,3-dimethoxyphenyl)-4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinomethyl)imidazole, demonstrated a significant affinity for the D3 receptor with a Ki value of 21 nM. nih.gov This compound also exhibited a 7-fold selectivity for the D3 receptor over the D2 receptor. nih.gov The study highlighted that the structural framework of these imidazole derivatives plays a crucial role in their interaction with dopamine receptor subtypes. nih.gov

Sigma Receptor Subtype Binding (Sigma-1, Sigma-2) Investigations

The same series of 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues was also assessed for their binding affinity to sigma-1 and sigma-2 receptors. The investigation revealed that several of these analogues act as selective ligands for the sigma-1 receptor. nih.gov This suggests a potential for these compounds to modulate cellular functions through the sigma-1 receptor, a protein known for its role in cellular signaling and stress responses. nih.govnih.gov The sigma-2 receptor, identified as TMEM97, is also a target for small molecules and is implicated in various cellular processes. nih.govwikipedia.org

Structure-Activity Relationships for Receptor Ligands

The study of this compound derivatives underscores the importance of structure-activity relationships (SAR) in determining receptor binding affinity and selectivity. The research demonstrated that the incorporation of an imidazole group between a phenyl ring and a basic nitrogen did not improve selectivity for dopamine D3 receptors. nih.gov In contrast, replacing the imidazole with an oxadiazole moiety resulted in a complete loss of affinity for both D2 and D3 receptors. nih.gov

These findings emphasize that the nature of the heterocyclic ring system is a critical determinant of biological activity at these receptors. nih.gov Further modifications, such as the addition of a bromo substituent on the dimethoxyphenyl ring and the specific nature of the aminomethyl side chain, as seen in the most selective D3 ligand identified, are crucial for optimizing receptor affinity and selectivity. nih.gov The distinct conformations that receptors like the dopamine D2 and D3 receptors can adopt when binding to different ligands further complicate these relationships. elifesciences.org

Enzyme Inhibition Profiling

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

While direct studies on this compound as a cyclooxygenase (COX) inhibitor are not specified, the broader class of imidazole-containing compounds has been investigated for anti-inflammatory properties, which often involve COX inhibition. mdpi.com Diaryl-substituted heterocycles, including imidazoles, have been widely explored as selective COX-2 inhibitors. nih.gov COX enzymes, particularly the inducible COX-2 isoform, are key mediators of inflammation through the production of prostaglandins. nih.gov The inhibition of COX-2 is a primary mechanism for many nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition

The potential for imidazole-based compounds to inhibit Glycogen Synthase Kinase-3 Beta (GSK-3β) has been a subject of research. GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation has been linked to various diseases. nih.gov Inhibition of GSK-3β is a therapeutic strategy being explored for conditions like Alzheimer's disease and type 2 diabetes. nih.govnih.gov While specific data on this compound is not available, the imidazole scaffold is a component of some known GSK-3β inhibitors. caymanchem.com For instance, imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as potent GSK-3β inhibitors. nih.gov The inactivation of GSK-3 has been shown to down-regulate the expression of inhibitory receptors like PD-1 and LAG-3, highlighting its role in immune regulation. scientificarchives.com

In Vitro Cellular Activity Investigations

The emergence of antibiotic-resistant bacterial strains presents a significant threat to public health, necessitating the discovery of new antimicrobial agents. nih.gov Imidazole and its derivatives have been investigated for their potential antibacterial properties against a range of pathogenic bacteria. nih.gov These studies often assess the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Research has shown that certain imidazole-containing compounds exhibit activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For example, some novel 5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have demonstrated activity against Staphylococcus aureus (a Gram-positive bacterium) and some Gram-negative species like Escherichia coli and Klebsiella pneumoniae. nih.gov The mechanism of action for some of these compounds, particularly quaternary ammonium (B1175870) compounds, is believed to involve the disruption of bacterial cell membrane permeability. nih.gov The broad spectrum of activity observed for some imidazole derivatives suggests their potential as lead compounds for the development of new antibacterial drugs to combat resistant pathogens. nih.gov However, the activity can be highly dependent on the specific chemical structure of the derivative.

Table 1: Antimicrobial Activity of Representative Imidazole Derivatives

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Staphylococcus aureus (MRSA) | 8 - >32 | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Escherichia coli | 32 - >32 | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Klebsiella pneumoniae (ESBL) | 32 - >32 | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Acinetobacter baumannii | >32 | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Pseudomonas aeruginosa | >32 | nih.gov |

Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised individuals. biorxiv.org The rise of antifungal drug resistance further complicates treatment, highlighting the urgent need for novel antifungal agents. biorxiv.orgplos.org Imidazole derivatives have long been a cornerstone of antifungal therapy, with compounds like ketoconazole (B1673606) being among the first orally active azole antifungals. wikipedia.org Their primary mechanism of action is the inhibition of cytochrome P450 14α-demethylase (CYP51), an enzyme essential for ergosterol (B1671047) biosynthesis in fungi. wikipedia.org

Numerous studies have explored the antifungal potential of various imidazole-based compounds against a wide range of pathogenic fungi. nih.govbiorxiv.orgplos.org For instance, certain 3-aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts have shown activity against Candida albicans and Cryptococcus neoformans. nih.gov The antifungal efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC). Some of these novel derivatives have demonstrated MIC values in the range of 8–32 μg/mL against these fungal species. nih.gov The development of new imidazole-containing molecules continues to be a promising strategy in the search for more effective and less toxic antifungal therapies.

Table 2: Antifungal Activity of Representative Imidazole Derivatives

| Compound Type | Fungal Species | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Candida albicans | 32 - >32 | nih.gov |

| 3-Aryl-5H-pyrrolo[1,2-a]imidazole quaternary salts | Cryptococcus neoformans | 8 - >32 | nih.gov |

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Imidazole and its fused derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines. nih.govresearchgate.netscholarsresearchlibrary.com The in vitro cytotoxicity of a compound is typically assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells and provides an indication of cell viability. nih.govscholarsresearchlibrary.com The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

A variety of imidazole-based compounds have demonstrated significant cytotoxic activity against different cancer cell lines, including those from breast, lung, and colorectal cancers. nih.govscholarsresearchlibrary.comnih.gov For example, certain N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides have shown potent cytotoxicity against A549 (lung cancer) and SW480 (colorectal cancer) cell lines, with some derivatives exhibiting IC50 values in the sub-micromolar range. nih.gov Similarly, some imidazole-based epidermal growth factor receptor (EGFR) inhibitors have emerged as promising anticancer molecules with low toxicity towards normal cells. nih.gov The cytotoxic potential of these compounds often depends on the specific substitutions on the imidazole ring and the nature of the cancer cell line being tested.

Table 3: In Vitro Cytotoxicity of Representative Imidazole Derivatives against Cancer Cell Lines

| Compound Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung) | 0.15 ± 0.01 | nih.gov |

| N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colorectal) | 3.68 ± 0.59 | nih.gov |

| Imidazole-based EGFR inhibitor (Compound 2c) | MDA-MB-231 (Breast) | >25 | nih.gov |

| Imidazole-based EGFR inhibitor (Compound 2c) | T47D (Breast) | >25 | nih.gov |

| Imidazole-based EGFR inhibitor (Compound 2c) | MCF-7 (Breast) | >25 | nih.gov |

| Imidazole-based EGFR inhibitor (Compound 2c) | A549 (Lung) | >25 | nih.gov |

| Imidazole-based EGFR inhibitor (Compound 2c) | HT-29 (Colorectal) | >25 | nih.gov |

| Long-chain imidazole-based ionic liquid (Compound 2) | K562 (Leukemia) | 4.7 | researchgate.net |

| Long-chain imidazole-based ionic liquid (Compound 2) | SK-N-DZ (Neuroblastoma) | EC50 = 1.6 | researchgate.net |

In Vitro Cytotoxicity against Cancer Cell Lines

Mechanisms of Action in Cellular Models (e.g., Apoptosis Induction, Cell Cycle Arrest)

No available studies were identified that investigated the mechanisms of action of this compound in cellular models. Research on other imidazole-containing compounds has suggested potential for apoptosis induction and cell cycle arrest in cancer cells, often through the modulation of signaling pathways like PI3K/Akt/mTOR or by affecting the expression of regulatory proteins such as Bax and Bcl-2. However, these findings are not directly applicable to this compound without specific experimental evidence.

Anti-inflammatory Properties in In Vitro Models

There is a lack of published research on the anti-inflammatory properties of this compound in in vitro models. While the broader class of imidazole derivatives has been explored for anti-inflammatory potential, with some compounds showing inhibition of key inflammatory mediators, no such data is available for the specified compound.

Antioxidant Activity Studies

No studies were found that specifically evaluated the antioxidant activity of this compound. Methodologies such as DPPH and ABTS radical scavenging assays are commonly used to assess the antioxidant capacity of novel compounds, but results for this compound have not been reported in the scientific literature.

Future Research Directions and Interdisciplinary Perspectives

Rational Design and Optimization of 2-(2,3-Dimethoxyphenyl)imidazole Analogs

The future of drug discovery and materials science is increasingly reliant on the principles of rational design. This approach involves the strategic and knowledge-based modification of a lead compound to enhance desired properties and minimize undesirable ones. For this compound, this entails a deep understanding of its structure-activity relationships (SAR). nih.gov Future research will focus on creating a diverse library of analogs by systematically altering various structural features.

Key areas for modification and optimization include:

Substitution Patterns on the Phenyl Ring: While the 2,3-dimethoxy substitution is a defining feature, exploring other substitution patterns (e.g., different alkoxy groups, halogens, or electron-withdrawing/donating groups) could significantly impact biological activity and material properties.

Modifications of the Imidazole (B134444) Core: Introducing substituents at different positions of the imidazole ring can influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capabilities, thereby fine-tuning its interactions with biological targets or its performance in material applications.

Appending Functional Groups: The addition of various functional groups to the core structure can impart new properties. For instance, incorporating moieties known to interact with specific biological targets or enhance properties like solubility and bioavailability will be a key strategy. A study on 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives explored their affinity for dopamine (B1211576) and sigma receptors by preparing a series of analogs. nih.gov

The overarching goal is to generate a comprehensive SAR profile that guides the development of next-generation compounds with superior efficacy and specificity.

Development of Novel and Efficient Synthetic Methodologies

The advancement of synthetic organic chemistry is paramount to the exploration of novel chemical entities. While established methods for imidazole synthesis, such as the Debus-Radziszewski synthesis, exist, there is a continuous need for more efficient, sustainable, and versatile methodologies. mdpi.comajrconline.org

Future research in this area will likely focus on:

Green Chemistry Approaches: The development of environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents is a critical goal. mdpi.com This includes exploring solvent-free reactions, using water as a solvent, and employing recyclable catalysts. mdpi.com For instance, ultrasound-assisted synthesis has emerged as a green technique that can enhance reaction rates and yields in the preparation of imidazole derivatives. mdpi.com

One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. researchgate.net Developing novel multi-component reactions for the synthesis of complex this compound analogs will be a key area of investigation.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved yields, purity, and safety. This technology is particularly well-suited for the large-scale synthesis of promising drug candidates.

Novel Catalytic Systems: The discovery and application of new catalysts, including metal-based and organocatalysts, can open up new avenues for the synthesis of previously inaccessible imidazole derivatives. For example, a novel method for constructing 2-(2-naphthyl)imidazole[1,2-a]pyridine-3-aldehyde utilizes DMF as a formylation reagent in the presence of a copper catalyst. google.com

These advancements will not only facilitate the synthesis of diverse libraries of this compound analogs for screening but also make the production of lead compounds more cost-effective and sustainable.

Advanced Computational Modeling for Precise Property Prediction and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, offering the ability to predict molecular properties and elucidate reaction mechanisms at the atomic level. For this compound and its analogs, advanced computational modeling can provide invaluable insights that guide experimental efforts.

Future applications of computational modeling in this area include:

Quantum Chemical Simulations: Methods like Density Functional Theory (DFT) can be used to investigate the electronic structure, reactivity, and spectroscopic properties of these compounds. researchgate.net This information is crucial for understanding their behavior in biological systems and for designing new materials with specific electronic or optical properties. For example, computational analysis was used to study the properties of 2-(3,4-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole as a potential electron-transport and non-linear optical material. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can predict how this compound analogs bind to biological targets such as enzymes and receptors. nih.gov This allows for the virtual screening of large compound libraries and provides a rational basis for designing molecules with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating structural features with biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

The integration of these computational approaches will enable a more targeted and efficient exploration of the chemical space around this compound.

Discovery and Validation of New Biological Targets for Imidazole Scaffolds

The imidazole moiety is a well-established pharmacophore found in numerous approved drugs. ijpsjournal.comsums.ac.ir It is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. nih.govajrconline.org A key future research direction will be the identification and validation of novel biological targets for this compound and its derivatives.

This will involve:

Phenotypic Screening: Testing compounds in cell-based or whole-organism assays to identify those that produce a desired biological effect, without prior knowledge of the target.

Target Deconvolution: Once a compound with interesting biological activity is identified, various techniques can be used to determine its molecular target. This can include affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

The discovery of new biological targets will not only expand the potential therapeutic applications of imidazole scaffolds but also provide new insights into disease biology. For example, imidazole derivatives have been investigated for their potential as anticancer agents that target tubulin polymerization, various kinases, and histone deacetylases. nih.gov

Exploration of Unconventional Applications in Chemistry and Materials Science

Beyond their traditional use in medicine, imidazole derivatives are finding increasing applications in other areas of chemistry and materials science. mdpi.comnumberanalytics.com The unique electronic and coordination properties of the imidazole ring make it an attractive building block for the development of novel functional materials.

Future research in this area could explore:

Corrosion Inhibitors: Imidazole derivatives have shown promise as effective corrosion inhibitors for various metals and alloys. ajrconline.org Further research could focus on developing highly efficient and environmentally friendly corrosion inhibitors based on the this compound scaffold.

Organic Light-Emitting Diodes (OLEDs): The electronic properties of imidazole derivatives make them potential candidates for use in OLEDs and other organic electronic devices.

Sensors: The ability of the imidazole ring to coordinate with metal ions can be exploited to develop selective and sensitive chemical sensors for the detection of various analytes.

Environmental Remediation: Imidazole-based materials are being explored for their potential in capturing heavy metals and CO2 from the environment. numberanalytics.com

The exploration of these unconventional applications will broaden the impact of this compound research beyond the pharmaceutical industry.

Integration of High-Throughput Screening and Combinatorial Chemistry in Drug Discovery Research

The integration of combinatorial chemistry and high-throughput screening (HTS) has revolutionized the drug discovery process. researchgate.netnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while HTS enables the rapid screening of these libraries for biological activity. researchgate.netslideshare.net

For the this compound scaffold, this integrated approach will be crucial for:

Rapidly Exploring Chemical Space: Generating large and diverse libraries of analogs will allow for a more comprehensive exploration of the structure-activity landscape.

Identifying "Hit" Compounds: HTS assays can be used to quickly identify compounds with promising biological activity from these large libraries. slideshare.net

Lead Optimization: Once hit compounds are identified, combinatorial chemistry can be used to generate focused libraries of related compounds for lead optimization, with the goal of improving potency, selectivity, and pharmacokinetic properties. nih.gov

The application of these powerful technologies will significantly accelerate the discovery and development of new drugs based on the this compound scaffold. For example, a lead discovery library of 500 substituted imidazoles was generated using solid-phase synthesis for screening. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products